4-Isopropylthiophenylboronic acid
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Overview
Description
4-Isopropylthiophenylboronic acid is an organoboron compound with the molecular formula C₉H₁₃BO₂S. It is a derivative of boronic acid where the boron atom is bonded to a phenyl ring substituted with an isopropylthio group at the para position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylthiophenylboronic acid can be synthesized from 1-bromo-4-isopropylsulfanylbenzene through a palladium-catalyzed borylation reaction. The reaction typically involves the use of bis(pinacolato)diboron as the boron source, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium acetate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, ensuring efficient catalyst recovery, and implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylthiophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Inert atmosphere (nitrogen or argon), solvents like toluene or dimethylformamide, and temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
4-Isopropylthiophenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions. This makes it valuable in the development of new pharmaceuticals and materials.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-isopropylthiophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is regenerated in the process, allowing the reaction cycle to continue .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Chlorophenylboronic acid
Comparison: 4-Isopropylthiophenylboronic acid is unique due to the presence of the isopropylthio group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific cross-coupling reactions where the electronic effects of the substituents play a crucial role in the reaction outcome .
Properties
IUPAC Name |
(4-propan-2-ylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDSWBEPMIWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378486 |
Source
|
Record name | {4-[(Propan-2-yl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-38-3 |
Source
|
Record name | {4-[(Propan-2-yl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Isopropylthio)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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